molecular formula C43H66N8O14 B10847546 Carbocyclic Peptidomimetic

Carbocyclic Peptidomimetic

Cat. No.: B10847546
M. Wt: 919.0 g/mol
InChI Key: SEJYUEISOCTKKB-SABPYFDQSA-N
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Description

Carbocyclic peptidomimetics are synthetic compounds designed to mimic the structure and function of natural peptides. Unlike traditional peptides, which are composed of amino acids linked by peptide bonds, carbocyclic peptidomimetics incorporate carbocyclic rings into their structure. This modification enhances their stability, bioavailability, and resistance to enzymatic degradation, making them valuable tools in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbocyclic peptidomimetics often involves the macrocyclization of linear peptides. Common methods include:

Industrial Production Methods: Industrial production of carbocyclic peptidomimetics typically involves solid-phase peptide synthesis (SPPS) followed by cyclization reactions. SPPS allows for the efficient assembly of linear peptides, which can then be cyclized using the methods mentioned above .

Chemical Reactions Analysis

Types of Reactions: Carbocyclic peptidomimetics undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen or addition of hydrogen to form reduced compounds.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific functional groups present in the carbocyclic peptidomimetic. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can produce alkanes or amines .

Mechanism of Action

Carbocyclic peptidomimetics exert their effects by mimicking the structure and function of natural peptides. They interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The incorporation of carbocyclic rings enhances their binding affinity and selectivity, leading to improved therapeutic efficacy .

Comparison with Similar Compounds

Uniqueness: Carbocyclic peptidomimetics are unique due to their enhanced stability, resistance to enzymatic degradation, and improved bioavailability compared to linear and heterocyclic peptidomimetics. These properties make them particularly valuable in drug development and therapeutic applications .

Properties

Molecular Formula

C43H66N8O14

Molecular Weight

919.0 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2S)-1-[(1R,2R)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]cyclopentyl]-1-hydroxy-4-methylpentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C43H66N8O14/c1-21(2)18-29(48-41(62)30(20-32(45)52)49-42(63)35(22(3)4)51-39(60)27(44)14-16-33(53)54)36(57)25-12-9-13-26(25)38(59)46-23(5)37(58)47-28(15-17-34(55)56)40(61)50-31(43(64)65)19-24-10-7-6-8-11-24/h6-8,10-11,21-23,25-31,35-36,57H,9,12-20,44H2,1-5H3,(H2,45,52)(H,46,59)(H,47,58)(H,48,62)(H,49,63)(H,50,61)(H,51,60)(H,53,54)(H,55,56)(H,64,65)/t23-,25+,26+,27-,28-,29-,30-,31-,35-,36-/m0/s1

InChI Key

SEJYUEISOCTKKB-SABPYFDQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H]2CCC[C@H]2[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O

Canonical SMILES

CC(C)CC(C(C1CCCC1C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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